molecular formula C10H20N2O4 B12530933 Diethyl 2,5-diaminohexanedioate

Diethyl 2,5-diaminohexanedioate

Cat. No.: B12530933
M. Wt: 232.28 g/mol
InChI Key: ZDCIBJJKQWQDQK-UHFFFAOYSA-N
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Description

Diethyl 2,5-diaminohexanedioate is an organic compound with the molecular formula C10H20N2O4 It belongs to the class of amines and esters, characterized by the presence of amino groups and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of diethyl hexanedioate with ammonia or amines under controlled conditions to yield the desired product .

Industrial Production Methods: Industrial production of Diethyl 2,5-diaminohexanedioate often employs large-scale esterification processes, utilizing catalysts to enhance reaction efficiency. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Diethyl 2,5-diaminohexanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxo derivatives, reduced amine derivatives, and substituted amine compounds .

Scientific Research Applications

Diethyl 2,5-diaminohexanedioate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of Diethyl 2,5-diaminohexanedioate involves its interaction with specific molecular targets. The amino groups in the compound can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function. The exact pathways and targets are still under investigation, but it is believed to modulate enzymatic activities and cellular processes .

Comparison with Similar Compounds

Comparison: Diethyl 2,5-diaminohexanedioate is unique due to the presence of amino groups, which impart distinct chemical reactivity and biological activity compared to its analogs. For instance, Diethyl 2,5-dibromohexanedioate is more reactive in substitution reactions due to the presence of bromine atoms, while Diethyl 2,5-dihydroxyhexanedioate exhibits different solubility and hydrogen bonding characteristics .

Properties

Molecular Formula

C10H20N2O4

Molecular Weight

232.28 g/mol

IUPAC Name

diethyl 2,5-diaminohexanedioate

InChI

InChI=1S/C10H20N2O4/c1-3-15-9(13)7(11)5-6-8(12)10(14)16-4-2/h7-8H,3-6,11-12H2,1-2H3

InChI Key

ZDCIBJJKQWQDQK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCC(C(=O)OCC)N)N

Origin of Product

United States

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